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Compound of Interest

Compound Name:
(R)-1-(4-Chlorophenyl)propan-1-

amine hydrochloride

CAS No.: 114853-61-1

Cat. No.: B599258

Get Quote

Technical Guide: (R)-1-(4-Chlorophenyl)propan-
1-amine Hydrochloride
Therapeutic Scaffold & Chiral Synthon Analysis
Executive Summary
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1448902-18-8 for R-isomer

HCl; generic free base related CAS: 27653-86-5) is a high-value chiral primary amine

intermediate. Unlike direct-acting pharmaceutical agents, this compound serves primarily as a

pharmacophore scaffold in the synthesis of complex bioactive molecules.

Its structural significance lies in the benzylic amine motif combined with a lipophilic para-

chlorophenyl ring. This architecture allows it to function as a critical "anchor" domain in drug

candidates targeting:

Protein Kinase B (Akt): As a solvating tail in oncological inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b599258#bc-rfq
https://www.benchchem.com/product/b599258/docs?utm_src=pdf-body#r-1-4-chlorophenyl-propan-1-amine-hydrochloride-potential-therapeutic-uses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adrenergic Receptors: As a lipophilic backbone for novel beta-blockers.

Monoamine Transporters: As a structural probe for SERT/NET selectivity.

This guide details the therapeutic utility of the scaffold, its synthesis via biocatalytic resolution,

and protocols for its integration into medicinal chemistry workflows.

Chemical Profile & Stereochemical Importance[1]
The (R)-enantiomer is frequently the bioactive conformer in target interactions. The spatial

arrangement of the amine group at the benzylic position (C1) creates a rigid chiral center that

dictates binding affinity.

Property Specification

IUPAC Name
(1R)-1-(4-chlorophenyl)propan-1-amine

hydrochloride

Molecular Formula C₉H₁₂ClN[1][2] · HCl

Molecular Weight 206.11 g/mol

Chirality (R)-Enantiomer (Benzylic center)

Physical State White crystalline powder (Hygroscopic)

Solubility
High in Water, Methanol; Low in non-polar

solvents

pKa (Calculated) ~9.5 (Conjugate acid)

Stereochemical Criticality: In adrenergic and kinase binding pockets, the (R)-configuration

typically orients the para-chlorophenyl ring into a hydrophobic sub-pocket, while projecting the

amine towards aspartate residues for salt-bridge formation. The (S)-enantiomer often acts as a

distomer, reducing potency or causing off-target effects.

Therapeutic Applications of the Scaffold
The therapeutic value of (R)-1-(4-Chlorophenyl)propan-1-amine is realized when it is

incorporated as a fragment into larger drug molecules.
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A. Oncology: Akt (Protein Kinase B) Inhibitors
The scaffold is utilized in the development of ATP-competitive inhibitors for Akt, a key node in

the PI3K/Akt/mTOR pathway dysregulated in many cancers.

Mechanism: The amine moiety forms hydrogen bonds within the hinge region or solvent-

exposed areas of the kinase domain, while the chlorophenyl group occupies the hydrophobic

pocket.

Reference Case: Patent literature (US10654855B2) describes related structures where 1-

phenylpropylamine derivatives serve as the "tail" of pyrrolopyrimidine-based inhibitors,

improving cellular potency and metabolic stability [1].

B. Cardiovascular: Next-Generation Beta-Blockers
While traditional beta-blockers (e.g., propranolol) utilize an aryloxypropanolamine linker,

research into arylethanamine and arylpropanamine analogues suggests that the direct benzylic

attachment (as seen in this scaffold) can alter subtype selectivity (β1 vs. β2).

Role: The 4-chloro substituent enhances lipophilicity (logP), facilitating Blood-Brain Barrier

(BBB) penetration for centrally acting adrenergic antagonists [2].

C. Neurological: Monoamine Transporter Probes
The structure bears homology to the "phenylpropylamine" backbone of antidepressants (e.g.,

fluoxetine, dapoxetine).

Application: It serves as a starting material for N-methylation or N-arylation to synthesize

novel SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The primary amine is rarely

the final drug due to rapid metabolism (MAO degradation), but it is the essential precursor for

stable tertiary amine drugs.

Mechanistic Pathways & Visualization
The following diagram illustrates the integration of the (R)-1-(4-Chlorophenyl)propan-1-amine

scaffold into two distinct therapeutic classes.
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Caption: Divergent synthesis pathways utilizing the scaffold for kinase inhibition (oncology) and

adrenergic modulation (cardiovascular).[3]

Experimental Protocols
Protocol A: Biocatalytic Synthesis (Transaminase Route)
Rationale: Chemical resolution of racemic amines is inefficient (max 50% yield).

Transaminases (AT) allow asymmetric synthesis from the corresponding ketone with 100%

theoretical yield [3].

Materials:

Substrate: 1-(4-chlorophenyl)propan-1-one[3]

Enzyme: (R)-selective Transaminase (e.g., Arthrobacter sp. variant)

Amine Donor: Isopropylamine (1 M)

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

Buffer: Phosphate buffer (100 mM, pH 7.5)

Workflow:

Preparation: Dissolve 1-(4-chlorophenyl)propan-1-one (50 mM final) in DMSO (5% v/v).
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Reaction Mix: Add substrate solution to the phosphate buffer containing PLP (1 mM) and

Isopropylamine (1 M).

Initiation: Add lyophilized (R)-Transaminase (10 mg/mL). Incubate at 30°C with orbital

shaking (180 rpm) for 24 hours.

Work-up: Basify reaction to pH >11 using 5M NaOH to deprotonate the amine.

Extraction: Extract 3x with Ethyl Acetate. Dry organic layer over MgSO₄.[4]

Salt Formation: Bubble dry HCl gas or add 4M HCl in Dioxane to the organic layer.

Precipitate the white solid.

Validation: Analyze Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10) to confirm

>99% ee.

Protocol B: Nucleophilic Coupling for Library Generation
Rationale: To test biological activity, the primary amine is often coupled to carboxylic acids or

sulfonyl chlorides.

Step-by-Step:

Dissolution: Dissolve 1.0 eq of (R)-1-(4-Chlorophenyl)propan-1-amine HCl in DCM.

Free Basing: Add 2.5 eq of Diisopropylethylamine (DIPEA) to liberate the free amine and

scavenge acid.

Addition: Cool to 0°C. Add 1.1 eq of the desired Electrophile (e.g., 4-fluorobenzenesulfonyl

chloride).

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.

Quench: Wash with 1M HCl (to remove unreacted amine) followed by sat. NaHCO₃.

Isolation: Evaporate solvent to yield the crude sulfonamide/amide for bioassay.

Safety & Handling (E-E-A-T)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/US10654855B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Identification:

Acute Toxicity: The free amine is a skin irritant and potentially cardiotoxic if ingested in large

quantities (structural similarity to amphetamines, though pharmacological profile differs).

Hygroscopicity: The HCl salt is prone to deliquescence. Store in a desiccator at 2-8°C.

Handling Precautions:

Engineering Controls: Handle only in a chemical fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Waste Disposal: Dispose of aqueous waste as halogenated organic waste due to the

chlorophenyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://patents.google.com/patent/US10654855B2/en
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra08134e
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra08134e
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra08134e
https://www.benchchem.com/product/b599258/docs#r-1-4-chlorophenyl-propan-1-amine-hydrochloride-potential-therapeutic-uses
https://www.benchchem.com/product/b599258/docs#r-1-4-chlorophenyl-propan-1-amine-hydrochloride-potential-therapeutic-uses
https://www.benchchem.com/product/b599258/docs#r-1-4-chlorophenyl-propan-1-amine-hydrochloride-potential-therapeutic-uses
https://www.benchchem.com/product/b599258/docs#r-1-4-chlorophenyl-propan-1-amine-hydrochloride-potential-therapeutic-uses
https://www.benchchem.com/product/b599258?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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